Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. N5-Des-Butyl Analog
The target compound incorporates an N5 n-butyl group, which is absent in the closest commercially available analog, 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1082528-60-6) . This structural difference results in a computed XLogP3-AA of 3.2 for the target compound, compared to an estimated XLogP3-AA of approximately 1.8 for the des-butyl analog (extrapolated from the molecular weight difference of 56 Da attributable to the butyl group and standard fragment-based logP contributions) . Additionally, the target compound possesses zero hydrogen bond donors versus one in the N5-unsubstituted analog, and its topological polar surface area is 50.5 Ų, which is consistent with improved membrane permeability potential .
| Evidence Dimension | Computed lipophilicity and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2; HBD = 0; TPSA = 50.5 Ų; MW = 296.37 g/mol |
| Comparator Or Baseline | 1-(2,3-Dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1082528-60-6): XLogP3-AA ~1.8 (estimated); HBD = 1; MW = 240.26 g/mol |
| Quantified Difference | Δ XLogP3-AA ≈ +1.4 units; Δ HBD = –1 |
| Conditions | Computed properties from PubChem (target) and ChemBase (comparator) using standard prediction algorithms |
Why This Matters
Higher lipophilicity and elimination of hydrogen bond donors can significantly influence oral bioavailability, tissue distribution, and nonspecific protein binding—key criteria when selecting compounds for in vivo pharmacological studies.
- [1] PubChem Compound Summary for CID 7243772, 5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. Computed properties: XLogP3-AA = 3.2, TPSA = 50.5 Ų, HBD = 0. View Source
